(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride
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Overview
Description
(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride is an organic compound with the molecular formula C₁₄H₁₄ClNO It is a hydrochloride salt of a ketone derivative, characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride typically involves the reaction of 5-amino-2-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the desired ketone. The hydrochloride salt is then formed by treating the ketone with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl and methanone groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-methylphenyl)(phenyl)methanone: Similar structure but with different substitution patterns.
(2-Amino-5-chlorophenyl)(phenyl)methanone: Contains a chlorine atom instead of a methyl group.
(2-Amino-5-methylphenyl)(4-methylphenyl)methanone: Contains an additional methyl group on the phenyl ring.
Uniqueness
(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride is unique due to the specific positioning of the amino and methyl groups, which can influence its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(5-amino-2-methylphenyl)-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c1-10-7-8-12(15)9-13(10)14(16)11-5-3-2-4-6-11;/h2-9H,15H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARVRLRHXSCJJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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